N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine
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Overview
Description
N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzyl group via a benzylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-6-[4-(2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine
- N-benzyl-6-[4-(2-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine
- N-benzyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine
Uniqueness
N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine is unique due to the presence of the 2-bromobenzoyl group, which can impart distinct chemical and biological properties. This bromine atom can influence the compound’s reactivity and binding affinity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C22H22BrN5O |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(2-bromophenyl)methanone |
InChI |
InChI=1S/C22H22BrN5O/c23-19-9-5-4-8-18(19)22(29)28-14-12-27(13-15-28)21-11-10-20(25-26-21)24-16-17-6-2-1-3-7-17/h1-11H,12-16H2,(H,24,25) |
InChI Key |
ANAZDIDTMRZBHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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